molecular formula C19H23F2N3O B6625350 N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide

Cat. No.: B6625350
M. Wt: 347.4 g/mol
InChI Key: CWXBIAHCKVJTPD-UHFFFAOYSA-N
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Description

N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a cyano group and two fluorine atoms on a phenyl ring, as well as a cyclopentyl group attached to an acetamide moiety

Properties

IUPAC Name

N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O/c20-16-9-14(12-22)10-17(21)19(16)24-7-5-15(6-8-24)23-18(25)11-13-3-1-2-4-13/h9-10,13,15H,1-8,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXBIAHCKVJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=C(C=C(C=C3F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyano and difluorophenyl groups. The final step involves the attachment of the cyclopentylacetamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and difluorophenyl groups play a crucial role in binding to these targets, while the piperidine and cyclopentylacetamide moieties contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-phenylacetamide: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and difluorophenyl groups enhances its binding affinity and specificity for certain targets, making it a valuable compound for research and development in various fields.

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